molecular formula C20H22N2O B11394679 2-[1-(3-methylphenoxy)ethyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole

2-[1-(3-methylphenoxy)ethyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole

Cat. No.: B11394679
M. Wt: 306.4 g/mol
InChI Key: ZWCQJMALICSGTF-UHFFFAOYSA-N
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Description

2-[1-(3-METHYLPHENOXY)ETHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by its complex structure, which includes a benzodiazole core, a phenoxyethyl group, and a methylprop-2-en-1-yl group. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-METHYLPHENOXY)ETHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the phenoxyethyl group, and the addition of the methylprop-2-en-1-yl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include purification steps such as recrystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(3-METHYLPHENOXY)ETHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-METHYLPHENOXY)ETHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-METHYLPHENOXY)ETHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE
  • 2-[1-(2-METHYLPHENOXY)ETHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE
  • 2-[1-(3-METHYLPHENOXY)ETHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZOTHIAZOLE

Uniqueness

The uniqueness of 2-[1-(3-METHYLPHENOXY)ETHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern and the presence of both phenoxyethyl and methylprop-2-en-1-yl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

2-[1-(3-methylphenoxy)ethyl]-1-(2-methylprop-2-enyl)benzimidazole

InChI

InChI=1S/C20H22N2O/c1-14(2)13-22-19-11-6-5-10-18(19)21-20(22)16(4)23-17-9-7-8-15(3)12-17/h5-12,16H,1,13H2,2-4H3

InChI Key

ZWCQJMALICSGTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C2=NC3=CC=CC=C3N2CC(=C)C

Origin of Product

United States

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